1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one
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Overview
Description
1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one is an organic compound belonging to the pyrrolidone family. This compound is characterized by the presence of a pyrrolidone ring substituted with tert-butyl, butyl, and ethyl groups. Pyrrolidones are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrolidone precursor with tert-butyl, butyl, and ethyl substituents under controlled conditions. The reaction typically requires the use of strong bases or acids as catalysts to facilitate the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted pyrrolidone derivatives.
Scientific Research Applications
1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Medicine: Pyrrolidone derivatives are explored for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound’s structure allows it to bind to specific active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, alteration of cellular signaling, and modulation of gene expression .
Comparison with Similar Compounds
1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one can be compared with other similar compounds, such as:
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
Butylated hydroxytoluene (BHT): A lipophilic organic compound used as an antioxidant in various applications.
tert-Butyl esters: Compounds with a tert-butyl group attached to an ester functional group, widely used in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern on the pyrrolidone ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H25NO |
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Molecular Weight |
223.35 g/mol |
IUPAC Name |
3-butyl-1-tert-butyl-3-ethylpyrrol-2-one |
InChI |
InChI=1S/C14H25NO/c1-6-8-9-14(7-2)10-11-15(12(14)16)13(3,4)5/h10-11H,6-9H2,1-5H3 |
InChI Key |
NEMNYQFLPIKNMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C=CN(C1=O)C(C)(C)C)CC |
Origin of Product |
United States |
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